Bienvenue dans la boutique en ligne BenchChem!

Elinafide

DNA intercalation topoisomerase inhibition structural biology

Elinafide is a validated bis-naphthalimide DNA bis-intercalator and topoisomerase II inhibitor, offering a well‑characterized binding mode (PDB 1CX3, 37° helix unwinding). Its major‑groove GpT/TpG selectivity fundamentally distinguishes it from mono‑intercalators (e.g., amonafide) and even other bis‑naphthalimides. With low‑nanomolar IC₅₀ values (8–320 nM across HT‑29, HeLa, PC‑3, MDA‑MB‑231, NCI‑H460), it provides an unequivocal potency benchmark for cytotoxic assays. Procure a high‑purity reference standard to eliminate confounding SAR variables and support reliable, reproducible mechanistic studies of DNA‑targeted agents and novel delivery formulations.

Molecular Formula C31H28N4O4
Molecular Weight 520.6 g/mol
CAS No. 162706-37-8
Cat. No. B063922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElinafide
CAS162706-37-8
Synonymselinafide
LU 79553
LU-79553
Molecular FormulaC31H28N4O4
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
InChIInChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2
InChIKeyQUNOQBDEVTWCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Elinafide (CAS 162706-37-8): Bis-Naphthalimide DNA Bis-Intercalator and Topoisomerase II Inhibitor for Anticancer Research


Elinafide (LU 79553) is a symmetrical dimeric bis-naphthalimide compound that functions as a DNA bis-intercalator and topoisomerase II inhibitor, originally developed as an antineoplastic agent [1]. It belongs to the naphthalimide class of DNA-targeted anticancer agents and is characterized by two tricyclic naphthalimide chromophores linked by an aminoalkyl chain designed to enable bis-intercalation into DNA [2]. The compound has been advanced to Phase II clinical trials for ovarian cancer and Phase I trials for various solid tumors, demonstrating significant antitumor activity in vitro and in vivo [3]. However, its clinical development was discontinued due to dose-limiting neuromuscular toxicity [4]. Elinafide remains a valuable reference standard and tool compound for studying DNA bis-intercalation mechanisms and developing novel formulations with improved safety profiles.

Why Elinafide Cannot Be Simply Substituted with Other Naphthalimide Analogs in Mechanistic and Pharmacological Studies


Naphthalimide-based DNA intercalators exhibit substantial heterogeneity in their DNA binding modes, sequence selectivity, and biological outcomes that preclude simple interchangeability in research applications [1]. Elinafide's unique bis-intercalation geometry, major groove binding preference, and specific sequence recognition profile at GpT (ApC) and TpG (CpA) steps are not shared by mono-intercalating analogs such as amonafide or mitonafide, nor are they necessarily replicated in other bis-naphthalimides like DMP 840 (bisnafide) [2]. Furthermore, the clinical toxicity profiles differ markedly: Elinafide exhibits cumulative dose-limiting neuromuscular toxicity, while amonafide and mitonafide display distinct CNS toxicity and myelosuppression patterns [3]. These mechanistic and safety divergences mean that substituting one naphthalimide for another in experimental systems introduces confounding variables that can invalidate comparative analyses and lead to erroneous conclusions regarding structure-activity relationships.

Quantitative Differentiation of Elinafide: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


DNA Helix Unwinding Angle: Quantifying Bis-Intercalation Magnitude

Elinafide bis-intercalates into DNA, producing a helix-unwinding angle of 37°, a quantitative measure of its intercalative potency [1]. This unwinding angle is characteristic of bis-intercalators and distinguishes Elinafide from mono-intercalating naphthalimides such as amonafide, which typically induce unwinding angles of approximately 10-18° (class-level inference) [2]. The larger unwinding angle correlates with more extensive DNA structural perturbation and may contribute to Elinafide's distinct biological activity profile.

DNA intercalation topoisomerase inhibition structural biology

Sequence Selectivity: Unique Major Groove Binding Preference

Elinafide exhibits a distinctive DNA sequence selectivity profile, preferentially binding to mixed nucleotide sequences characterized by alternating purine-pyrimidine motifs, particularly GpT (ApC) and TpG (CpA) steps [1]. Footprinting experiments demonstrate that Elinafide recognizes these sites via intercalation from the major groove of the DNA helix, an unusual binding mode that contrasts with most classical intercalating drugs which bind via the minor groove [1]. In the solution NMR structure of Elinafide bound to d(ATGCAT)2, the two naphthalimide chromophores bis-intercalate precisely at the TpG and CpA steps, with the linker lying in the major groove and forming hydrogen bonds with guanine bases [2].

DNA sequence recognition major groove binding footprinting

Cytotoxic Potency: Nanomolar IC50 Values Across Human Cancer Cell Lines

Elinafide demonstrates potent cytotoxic activity against a panel of human cancer cell lines with IC50 values in the low nanomolar range. Specifically, against HT-29 human colon carcinoma cells, Elinafide exhibits an IC50 of 14.0-38.0 nM . In contrast, the mono-intercalating analog amonafide shows markedly higher IC50 values of 4.67 µM (4670 nM) against the same HT-29 cell line, representing an approximately 120- to 330-fold lower potency [1]. Similarly, mitonafide displays IC50 values in the micromolar range (5-10 µM) across various cell lines [2]. This quantitative potency difference is a direct consequence of the bis-intercalation mechanism.

cytotoxicity cancer cell lines IC50

In Vivo Antitumor Efficacy: Survival Benefit in Murine Sarcoma Models

Elinafide has demonstrated in vivo antitumor activity in preclinical models, notably improving survival times in mice bearing M5076 murine sarcoma cells . While exact survival extension data are not specified in the available literature, Elinafide has been reported to be highly active against human solid tumor xenografts in multiple studies [1]. The clinical development of Elinafide was advanced to Phase II trials for ovarian cancer, reflecting demonstrable in vivo efficacy that warranted further investigation despite ultimate discontinuation due to toxicity [2]. This distinguishes Elinafide from other naphthalimides like mitonafide and amonafide, which did not progress as far in clinical development.

in vivo efficacy xenograft M5076 sarcoma

Liposomal Formulation Release Kinetics: Enabling Reduced Toxicity

A liposomal formulation of Elinafide has been developed to mitigate its dose-limiting neuromuscular toxicity. In vitro release studies demonstrate that less than 20% of Elinafide is released from the liposomal formulation within 40 hours, indicating sustained and controlled drug release [1]. This formulation was specifically designed to reduce the occurrence of side effects, particularly muscle myopathy, which plagued the free drug in clinical trials [1]. In contrast, the free drug (non-liposomal Elinafide) exhibits immediate bioavailability and has been associated with cumulative dose-limiting neuromuscular toxicity and myelosuppression at doses at or below efficacy [2].

liposomal formulation drug delivery controlled release

Optimal Research and Industrial Application Scenarios for Elinafide (CAS 162706-37-8)


Mechanistic Studies of DNA Bis-Intercalation and Major Groove Recognition

Elinafide serves as an exemplary tool compound for investigating the structural and thermodynamic basis of DNA bis-intercalation and major groove recognition [1]. Its well-characterized binding to d(ATGCAT)2 at atomic resolution (PDB 1CX3) provides a structural template for molecular modeling and rational design of novel DNA-targeted agents [2]. The compound's 37° helix unwinding angle offers a quantitative benchmark for assessing the intercalative potency of new analogs.

Comparative Oncology Pharmacology: Benchmarking Naphthalimide Cytotoxicity

Elinafide's low nanomolar IC50 values across a panel of human cancer cell lines (HT-29, HeLa, PC-3, MDA-MB-231, NCI-H460) establish it as a high-potency reference compound for benchmarking the cytotoxic activity of novel naphthalimide derivatives and other DNA intercalators . Its ~120- to 330-fold higher potency relative to amonafide provides a clear quantitative distinction for structure-activity relationship (SAR) studies.

Liposomal Formulation Development and Controlled Release Studies

Elinafide's dose-limiting toxicity profile and the existence of a patented liposomal formulation with defined release kinetics (<20% release in 40 hours) make it a relevant model compound for developing and characterizing lipid-based drug delivery systems aimed at mitigating toxicity while preserving antitumor efficacy [3]. Researchers investigating controlled release of cytotoxic agents can utilize Elinafide as a case study in formulation-driven safety enhancement.

Topoisomerase II Inhibition Mechanism Elucidation

Elinafide inhibits topoisomerase II catalytic activity via a mechanism that appears distinct from classical topoisomerase II poisons (e.g., etoposide, doxorubicin), as it does not primarily function by stabilizing the cleavable complex [4]. This makes Elinafide a valuable probe for dissecting alternative modes of topoisomerase II inhibition and for screening compounds that may circumvent resistance mechanisms associated with classical topoisomerase II poisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elinafide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.